An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)heptan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)heptan-1-ol
Introduction and Compound Profile
3-(Methylamino)heptan-1-ol presents an interesting case study in molecular properties. Its structure combines a hydrophilic alcohol group with a basic secondary amine, appended to a moderately lipophilic heptane backbone. This combination suggests a nuanced behavior in aqueous and non-aqueous environments, which is critical for predicting its suitability in various applications, from its reactivity in synthesis to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.
Given the absence of a dedicated CAS number or extensive literature, this guide will proceed from first principles, establishing a foundational profile and then detailing the necessary experimental workflows for its full elucidation.
Molecular Structure:
Foundational Molecular Data:
| Property | Value | Basis |
| Molecular Formula | C₈H₁₉NO | Calculation |
| Molecular Weight | 145.24 g/mol | Calculation |
| Canonical SMILES | CCCCC(CCO)NC | Structure |
| InChI Key | PCHBEKKEZRNRFU-UHFFFAOYSA-N (for isomer) | Isomer Data[1] |
Predicted Physicochemical Properties: An In Silico Starting Point
Before embarking on laboratory work, computational models provide valuable, albeit preliminary, estimates of a compound's properties. These predictions are derived from algorithms trained on large datasets of experimentally-verified molecules.[2] It is imperative to recognize these as hypotheses that require rigorous experimental validation.
The key ionizable center on 3-(Methylamino)heptan-1-ol is the secondary amine. Aliphatic amines are basic and will be protonated at physiological pH. The pKa of the alcohol hydroxyl group is predicted to be high (typically ~16-18) and is thus not relevant for most biological or pharmaceutical applications.[3] The predicted pKa for the secondary amine is expected to be in the range of 10-11, typical for such functional groups.[4]
| Property | Predicted Value | Significance in Drug Development & Research |
| pKa (Strongest Basic) | 10.5 - 11.0 | Governs the ionization state at a given pH, profoundly impacting solubility, membrane permeability, and receptor binding interactions. A pKa in this range indicates the compound will be predominantly protonated and positively charged in the stomach and blood.[5] |
| Octanol-Water Partition Coefficient (XLogP3) | ~2.1 - 2.5 | A measure of lipophilicity ("oil-loving") versus hydrophilicity ("water-loving"). LogP is a critical predictor of oral absorption, membrane permeability, and metabolic clearance. A value in this range suggests moderate lipophilicity.[1][6] |
| Aqueous Solubility (LogS) | -2.5 to -3.0 | The logarithm of the molar solubility in water. Poor aqueous solubility is a major hurdle in drug development, affecting formulation and bioavailability. The predicted value suggests low to moderate solubility, which would be pH-dependent due to the basic amine.[7] |
Note: Predictions are based on computational models and data from structurally similar compounds, such as N-methylheptylamine and various amino alcohols.[1][6]
Experimental Protocols for Physicochemical Characterization
The following sections provide authoritative, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The narrative explains the rationale behind methodological choices, ensuring a trustworthy and reproducible approach.
Determination of Acidity Constant (pKa)
Expertise & Rationale: The pKa dictates which form of the molecule—charged or neutral—predominates at a specific pH. This is fundamental to understanding its behavior. For an amine like 3-(Methylamino)heptan-1-ol, potentiometric titration is a robust and direct method. It involves monitoring pH changes as a titrant is added, allowing for the precise determination of the pH at which 50% of the amine is protonated—the pKa.[8]
Workflow for pKa Determination:
Caption: Potentiometric titration workflow for pKa determination.
Protocol: Potentiometric Titration [8][9]
-
System Preparation: Calibrate a high-quality pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Analyte Solution: Accurately prepare a ~0.01 M solution of 3-(Methylamino)heptan-1-ol in deionized, CO₂-free water. To ensure constant ionic strength, 0.15 M KCl can be added.[8]
-
Titrant Preparation: Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).
-
Titration: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode and begin stirring gently.
-
Data Collection: Add the HCl titrant in precise, small increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording both the added volume and the pH.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the pKa of the compound.[9]
Determination of Lipophilicity (LogP)
Expertise & Rationale: The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity. It quantifies the equilibrium distribution of a compound between an aqueous phase (simulating blood/cytosol) and a lipid phase (simulating cell membranes). For compounds with an expected LogP > 4 or for highly hydrophobic substances, the traditional shake-flask method can be prone to errors from emulsion formation. The slow-stirring method is a more reliable alternative that avoids this issue by gently mixing the phases over a longer period to achieve true equilibrium.
Workflow for LogP Determination (Slow-Stirring Method):
Caption: Slow-stirring workflow for LogP determination.
Protocol: OECD 123 Slow-Stirring Method
-
Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol by stirring them together for at least 24 hours and then allowing them to separate. This ensures the thermodynamic activity in each phase is constant.
-
Test Setup: In a temperature-controlled vessel (typically 25°C), add the pre-saturated water and a solution of 3-(Methylamino)heptan-1-ol in pre-saturated 1-octanol. The volume ratio and initial concentration should be chosen based on the expected LogP and the analytical method's sensitivity.
-
Equilibration: Stir the mixture slowly (e.g., 100 rpm) to create a vortex-free interface between the two phases. This prevents the formation of an emulsion. Allow the system to equilibrate for 24-72 hours.
-
Phase Separation: Stop the stirring and allow the phases to separate. Centrifugation is highly recommended to ensure complete separation and remove any micro-droplets.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the octanol and aqueous phases using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Determination of Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a gatekeeper property for drug development. The "gold standard" is the thermodynamic or "shake-flask" method, which measures the concentration of a compound in a saturated solution at equilibrium with its solid form.[6] This method provides the most accurate and relevant solubility value, as opposed to kinetic methods that can overestimate solubility, especially for crystalline compounds.[10]
Workflow for Aqueous Solubility Determination (Shake-Flask Method):
Caption: Shake-flask workflow for thermodynamic solubility.
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid 3-(Methylamino)heptan-1-ol to several vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Equilibration: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial. Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at a controlled temperature, followed by careful removal of the supernatant. Filtration can also be used, but one must be cautious of potential compound adsorption to the filter membrane.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC/MS) with a proper calibration curve.
-
Validation: It is critical to visually confirm that solid material remains at the end of the experiment. The pH of the final solution should also be measured to ensure it has not shifted.
Conclusion
The characterization of a new chemical entity like 3-(Methylamino)heptan-1-ol is a systematic process grounded in fundamental chemical principles. While in silico predictions offer a valuable starting point, they are not a substitute for rigorous experimental validation. The protocols detailed in this guide for determining pKa, LogP, and aqueous solubility represent industry-standard, authoritative methods. By following these workflows, researchers can generate a reliable and comprehensive physicochemical profile, enabling informed decisions in synthesis, formulation, and the early stages of drug discovery. This structured approach ensures that the foundational data underpinning further research is both accurate and trustworthy.
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